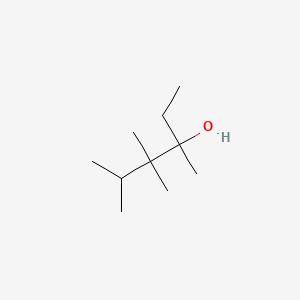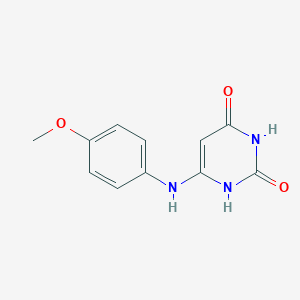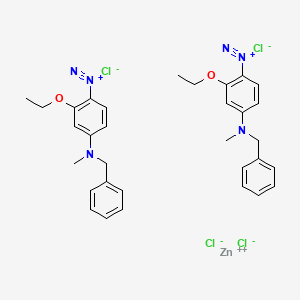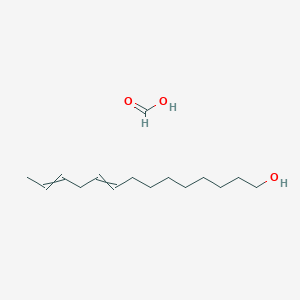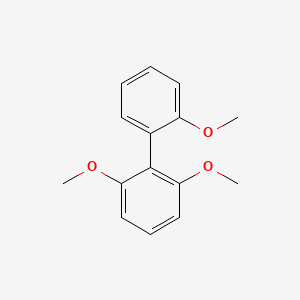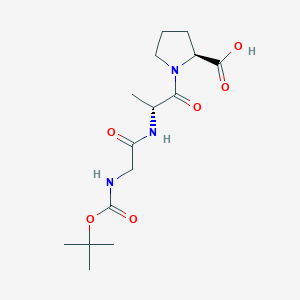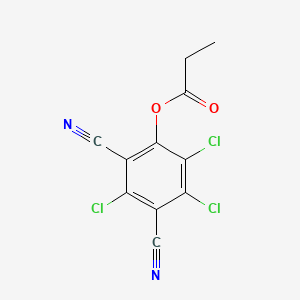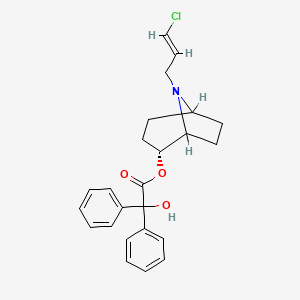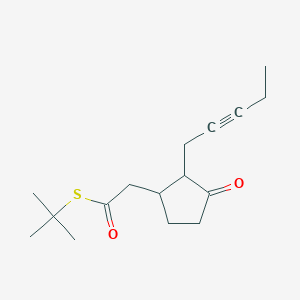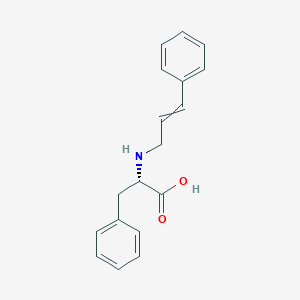
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine is a compound that features a phenylprop-2-en-1-yl group attached to the amino acid L-phenylalanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine typically involves the reaction of cinnamyl alcohol with L-phenylalanine under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. For instance, cinnamyl alcohol (100 mg, 0.75 mmol) can be reacted with N-methylaniline (53 mg, 0.50 mmol) in the presence of a palladium catalyst ([Pd(allyl)Cl]2, 4.5 mg, 0.0125 mmol) and a base such as potassium carbonate (207 mg, 1.5 mmol) in a degassed TPGS-M-PEG-750 solution. The reaction is typically carried out under an inert atmosphere (argon) and stirred vigorously for 20 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process often involves techniques such as flash chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylprop-2-en-1-yl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant activity.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to exhibit anticonvulsant activity by interacting with neurotransmitter receptors and ion channels .
相似化合物的比较
Similar Compounds
N-(trans)-3-Phenylprop-2-en-1-yl derivatives: These compounds share a similar structural motif and have been studied for their anticonvulsant properties.
Cinnamyl derivatives: Compounds with a cinnamyl group exhibit similar reactivity and applications in organic synthesis.
Uniqueness
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine is unique due to its combination of a phenylprop-2-en-1-yl group with L-phenylalanine, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest.
属性
CAS 编号 |
67354-62-5 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
(2S)-3-phenyl-2-(3-phenylprop-2-enylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO2/c20-18(21)17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-12,17,19H,13-14H2,(H,20,21)/t17-/m0/s1 |
InChI 键 |
KCBJUNHHELVBHP-KRWDZBQOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC=CC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
